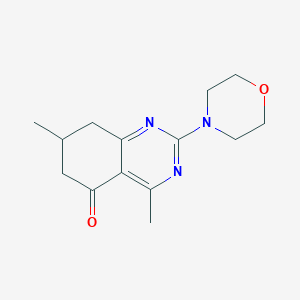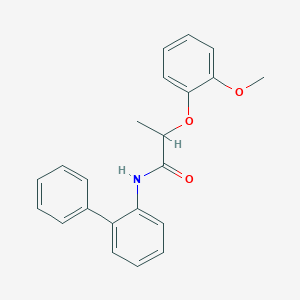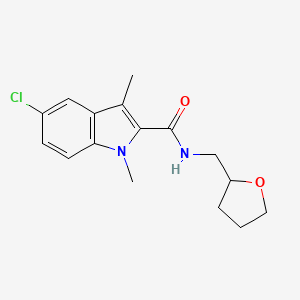![molecular formula C15H14F3NO3 B4621485 (3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)
(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including compounds similar to the one , often begins with starting materials like 3-sulfolene. Through epoxidation and subsequent opening of the epoxide with nucleophiles, derivatives are obtained. Further modifications can yield amino, triazole, and hydroxyl derivatives, showcasing the versatility of synthetic routes for these compounds (Tan et al., 2016).
Molecular Structure Analysis
Molecular structure analyses have revealed significant differences in the conformations and interatomic distances within isomeric compounds of the hexahydroisoindole-1,3-dione class. Such structural variances play a crucial role in their reactivity and interactions (Li et al., 2005). Detailed NMR spectroscopy has been utilized to confirm the identity and structure of these compounds, further highlighting the importance of precise structural characterization (Dioukhane et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of hexahydro-1H-isoindole-1,3(2H)-dione derivatives is influenced by their molecular structure. The introduction of different substituents can lead to varied reactivity patterns. For instance, the incorporation of fluorine atoms or fluoroalkyl groups can significantly alter the compound's reactivity towards nucleophilic or electrophilic attack, thereby enabling the synthesis of a wide range of derivatives with potential biological activities (Liu et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are closely tied to their molecular configuration. Studies on various derivatives have shown that small changes in the molecular structure can lead to significant differences in these properties, affecting their application in material science and pharmaceutical development (Smith & Wermuth, 2012).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are critical for understanding the application potential of these compounds. The presence of functional groups such as difluoromethoxy and fluorophenyl significantly influences these properties, making them candidates for further functionalization and application in synthetic chemistry (Massicot et al., 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel method for the synthesis of 2-[7-fluoro-4-(3-iodoprop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione, which exhibits higher protox inhibiting herbicidal activity, has been developed. This method optimizes the synthesis process to achieve a 92.2% conversion of flumioxazin and a 90.7% yield under specific conditions, demonstrating an economical and commercially viable route for producing similar compounds (Y. Hai, 2007).
Tubulin Polymerization Inhibition
4,7-Difluoro-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione [4,7FPP-33 (14)] has been identified as having potent tubulin-polymerization-inhibiting activity, comparable to known inhibitors like rhizoxin and colchicine. This discovery elucidates the structure-activity relationship for fluorine substitution, offering insights into the development of new chemotherapeutic agents (T. Yanagawa et al., 2006).
Structural and Theoretical Studies
A comprehensive structural and theoretical study on four novel norcantharidine derivatives, including analysis of their supramolecular interactions and single-crystal structural characteristics, provides insight into the impact of minor structural differences on supramolecular interactions and molecular packing modes in crystalline solids. This research aids in the design of new norbornene derivatives with specified structures (X. Tan et al., 2020).
NMR Spectroscopy Characterization
The characterization of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione through 1D and 2D NMR spectroscopy has proven the identity of previously synthesized compounds in this class, highlighting the role of NMR in confirming molecular structures (Khadim Dioukhane et al., 2021).
Gas Transport Properties of Fluorinated Polyimides
The development of processable fluorinated poly(ether imide)s from a new diamine monomer incorporating the benzo[f]isoindole-1,3-dione unit showcases materials with high thermal stability, tensile strength, and specific gas transport properties. This research contributes to the advancement of materials science, particularly in the field of gas separation technologies (S. Sen & Susanta Banerjee, 2012).
Propriétés
IUPAC Name |
(3aS,7aR)-2-[2-(difluoromethoxy)-4-fluorophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-8-5-6-11(12(7-8)22-15(17)18)19-13(20)9-3-1-2-4-10(9)14(19)21/h5-7,9-10,15H,1-4H2/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSNIRGHDMLTQ-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)
![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)
